(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid
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Overview
Description
(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, which is characteristic of indole structures, and an acetic acid moiety attached to the nitrogen atom of the indole ring.
Mechanism of Action
Target of Action
Compounds like (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid, which are structurally similar to indole derivatives, often interact with various cellular targets. These could include enzymes, receptors, or other proteins that play crucial roles in cellular processes .
Mode of Action
The compound might bind to its target(s) and modulate their activity. This could result in changes to cellular processes, leading to various downstream effects .
Biochemical Pathways
The compound could potentially influence several biochemical pathways, depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its chemical structure, solubility, and stability could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the acetic acid group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps involve the functionalization of the indole ring to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs catalytic processes to improve yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to construct the indole ring and introduce various functional groups .
Chemical Reactions Analysis
Types of Reactions
(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions
Major Products
The major products formed from these reactions include substituted indole derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
Indole-2-carboxylic acid: Another indole derivative with potential biological activities.
Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is unique due to its specific structure, which combines the indole ring with an acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-11(16)7-14-10-6-2-4-8-3-1-5-9(12(8)10)13(14)17/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOJEFXQICMXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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